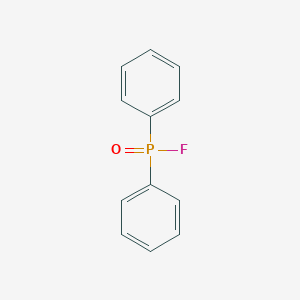
Phosphinic fluoride, diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic fluoride, diphenyl-, also known as Phosphinic fluoride, diphenyl-, is a useful research compound. Its molecular formula is C12H10FOP and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphinic fluoride, diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphinic fluoride, diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
Reagent in Fluorination Reactions
Phosphinic fluoride is primarily utilized as a reagent for introducing fluorine into organic molecules. Its ability to facilitate the formation of P–F bonds has made it significant in the synthesis of fluorinated compounds. For instance, recent studies have demonstrated its effectiveness in the deoxyfluorination of phosphinic acids, yielding high product yields within short reaction times .
Case Study: Deoxyfluorination
In a study published in Organic Letters, researchers employed phosphinic fluoride to convert phosphinic acids into their corresponding fluorinated derivatives. The reaction showcased excellent yields and rapid completion (within 60 seconds), highlighting the compound's utility in modern synthetic methodologies .
Coordination Chemistry
Formation of Coordination Polymers
Phosphinic fluoride can act as a ligand in coordination chemistry, forming complexes with various metal ions. This property is exploited in the development of coordination polymers that have applications in catalysis and materials science.
Data Table: Coordination Complexes
| Metal Ion | Complex Name | Structure Type |
|---|---|---|
| Mg | [Mg3(O2PPh2)6(DMF)2]·2DMF | Linear Chain |
| Ca | [Ca(O2PPh2)2(DMF)2] | Monomeric Unit |
| Sr | [Sr(O2PPh2)2(DMF)2] | Dimeric Unit |
| Ba | [Ba(O2PPh2)2(DMF)2] | Dimeric Unit |
These complexes have been characterized using single-crystal X-ray diffraction techniques, revealing their structural integrity and potential for further applications .
Applications in Material Science
Nanotechnology and Solar Cells
Phosphinic fluoride has found applications as a co-adsorbent in dye-sensitized solar cells (DSCs). Its role enhances the stability and efficiency of solar cells based on nanocrystalline titanium dioxide (TiO₂) sensitized with dyes like N719. The incorporation of phosphinic fluoride improves charge transfer processes within these systems, leading to better energy conversion efficiencies .
Environmental Science
Potential Use as a Biocide
Due to its unique chemical properties, phosphinic fluoride may also be explored for use as a biocide or fungicide. Its effectiveness against certain pathogens could be beneficial in agricultural settings, although this application requires further investigation to assess efficacy and safety.
Analyse Chemischer Reaktionen
Fluorination of Secondary Phosphine Oxides
Diphenylphosphinic fluoride can also be synthesized from secondary phosphine oxides, albeit with longer reaction times:
-
Diphenyl phosphine oxide reacts with 2.0 equivalents of SIF and NEt₃ in acetonitrile, yielding 92% product after 24 hours at room temperature .
-
The slower kinetics (vs. deoxyfluorination) highlight the differential reactivity of SIFs toward P(V)–H vs. P(V)–OH bonds .
Electrophilic Activation and Nucleophilic Fluorination
Triflic anhydride (Tf₂O) and N-heteroaromatic bases activate alkyl phosphonates for fluorination, forming fluorophosphines via reactive intermediates:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| S-Benzyl diphenylphosphinothioate (S11) | Tf₂O, Py, Et₃N·3HF, RT, 12 min | Diphenylphosphinothioic fluoride | 83% |
Mechanistic studies (DFT calculations) reveal:
-
Activation proceeds via λ⁵σ⁵ intermediates (e.g., INT-1, INT-2) .
-
The rate-determining step has a low energy barrier (22.1 kcal/mol ), enabling room-temperature reactions .
Hydrolysis and Stability
Diphenylphosphinic fluoride exhibits moderate hydrolytic stability:
-
Hydrolysis in aqueous conditions forms diphenylphosphinic acid , though detailed kinetic data remain sparse.
-
Stability is attributed to electron-withdrawing phenyl groups, which reduce phosphorus electrophilicity .
Comparative Reactivity with Related Compounds
Mechanistic Insights
Eigenschaften
CAS-Nummer |
1135-98-4 |
|---|---|
Molekularformel |
C12H10FOP |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
[fluoro(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C12H10FOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
FBHHZEPZBVNZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |
Synonyme |
Diphenylfluorophosphine oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















